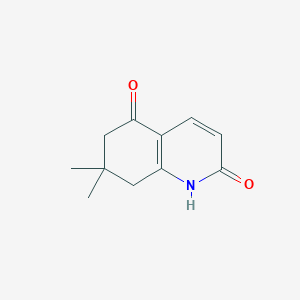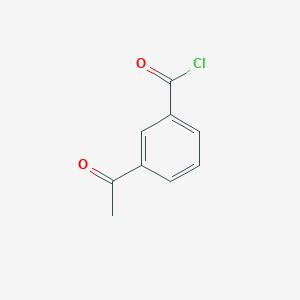
Glicerol-d3
Descripción general
Descripción
Glycerol, also known as glycerin, is a simple polyol compound that has gained significant attention due to its versatility and its status as a renewable resource. It is a by-product of biodiesel production and has a wide range of applications, from the food industry to polymer production . The studies provided explore various aspects of glycerol's reactivity and potential for creating value-added products.
Synthesis Analysis
Several methods for synthesizing derivatives of glycerol have been explored. One approach involves the acid-catalyzed condensation of glycerol with aldehydes to form cyclic acetals, which are useful as precursors for 1,3-propanediol derivatives . Another study describes the use of glycerol as a medium for the catalyst-free synthesis of 4H-pyrans, highlighting its role as a green and reusable substance . Additionally, glycerol has been used to create oligomers through free-radical chain transfer polymerization, yielding products with potential applications in various industries . The transesterification of glycerol with dimethyl carbonate has also been investigated, using both chemical and enzymatic catalysts to produce glycerol carbonate, a compound with numerous industrial applications.
Molecular Structure Analysis
The molecular structure of glycerol and its derivatives has been characterized using various spectroscopic techniques. For instance, the structure of glycerol-based oligomers was elucidated using NMR, SEC, FTIR, and MALDI-Tof spectroscopies, confirming the presence of acetal and cyclocarbonate groups . The synthesis of linear, branched, and cyclic oligoglycerol standards has also been achieved, providing well-defined structures for further study .
Chemical Reactions Analysis
Glycerol participates in a variety of chemical reactions, including acetalisation, transacetalisation , and the synthesis of 4H-pyrans . It can also undergo oligomerization, a process that has been critically reviewed to optimize the production of di- and triglycerol . The transesterification reaction to produce glycerol carbonate is another key reaction, with studies focusing on optimizing conditions to maximize yield and purity .
Physical and Chemical Properties Analysis
The physical and chemical properties of glycerol and its derivatives are influenced by the molecular structure and the presence of functional groups. For example, the solubility and reactivity of glycerol-based oligomers can be modulated by varying the ratios of different acrylate monomers . Glycerol carbonate, in particular, has been evaluated for its plasticizing properties, demonstrating its potential as a biobased ingredient in applications such as nail polish formulations .
Aplicaciones Científicas De Investigación
Etiquetado Isotópico Estable
Glicerol-d3 es un compuesto etiquetado con isótopos estables, lo que significa que tiene átomos isotópicos no radiactivos que se pueden detectar con alta sensibilidad . Esto lo hace útil en varios campos de la investigación científica, particularmente en estudios que involucran el etiquetado isotópico. Estos estudios pueden incluir investigación metabólica, desarrollo de fármacos y ciencias ambientales .
Investigación Proteómica
This compound se utiliza en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. El uso de this compound en este campo puede ayudar a los científicos a comprender el comportamiento, las interacciones y los cambios de las proteínas a nivel molecular .
Sistemas de Administración de Fármacos
This compound se puede utilizar en el desarrollo de sistemas de administración de fármacos. Sus propiedades únicas pueden mejorar la eficacia de la administración de fármacos, mejorando la eficiencia y la especificidad de los agentes terapéuticos.
Estudios de Procesos Metabólicos
Debido a su etiquetado isotópico estable, this compound se puede utilizar para estudiar varios procesos metabólicos . Los investigadores pueden rastrear el compuesto a medida que se mueve a través de las vías metabólicas, proporcionando información valiosa sobre cómo funcionan estos procesos .
Ciencias Ambientales
En las ciencias ambientales, this compound se puede utilizar para rastrear el movimiento y la transformación de los compuestos orgánicos en el medio ambiente . Esto puede ayudar a los investigadores a comprender el destino de estos compuestos y sus posibles impactos en los ecosistemas .
Síntesis Química
This compound también se puede utilizar en la síntesis química como bloque de construcción o reactivo . Sus propiedades únicas pueden influir en el resultado de las reacciones químicas, lo que lo convierte en una herramienta valiosa en la síntesis de moléculas complejas .
Safety and Hazards
Mecanismo De Acción
Target of Action
Glycer(ol-d3) is the labelled analogue of Glycerol . Glycerol is an endogenous metabolite that plays a key role in lipid metabolism . It is used as a solvent, emollient, pharmaceutical agent, and sweetening agent .
Mode of Action
The mode of action of Glycer(ol-d3) is expected to be similar to that of Glycerol. When administered rectally, glycerin exerts a hygroscopic and/or local irritant action, drawing water from the tissues into the feces and reflexively stimulating evacuation .
Biochemical Pathways
Glycerol is an intermediate in carbohydrate and lipid metabolism . It is involved in various biochemical pathways, including glycolysis, gluconeogenesis, and the citrate cycle
Pharmacokinetics
It is metabolized in the liver, and the metabolites are excreted in the urine
Result of Action
The result of Glycer(ol-d3)'s action would be expected to be similar to that of Glycerol. Glycerol’s hygroscopic action leads to an increase in the water content of the feces, which can help alleviate constipation
Propiedades
IUPAC Name |
1,2,3-trideuteriooxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDCQBHIVMGVHV-WVALGTIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OCC(CO[2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583528 | |
| Record name | Propane-1,2,3-(~2~H_3_)triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7325-16-8 | |
| Record name | Propane-1,2,3-(~2~H_3_)triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Glycer(ol-d3) used in studies of protein dynamics?
A: Glycer(ol-d3), the deuterated form of glycerol, is often used in biophysical studies as a cryo-protectant and viscosity-increasing agent. In the context of the provided research article, a glass-forming D2O/glycer(ol-d3) solvent mixture was used [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Imidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1339669.png)










